molecular formula C19H19ClN6O3 B2560049 N1-(4-chlorobenzyl)-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide CAS No. 1013889-62-7

N1-(4-chlorobenzyl)-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide

Cat. No. B2560049
CAS RN: 1013889-62-7
M. Wt: 414.85
InChI Key: DOHPBNJINJWLQP-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide is a useful research compound. Its molecular formula is C19H19ClN6O3 and its molecular weight is 414.85. The purity is usually 95%.
BenchChem offers high-quality N1-(4-chlorobenzyl)-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-chlorobenzyl)-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Pyrazole derivatives, including those linked with pyrimidine, have been synthesized and characterized through various methods. Studies detail the synthesis of compounds using techniques such as microwave irradiative cyclocondensation, which has been evaluated for insecticidal and antibacterial potential (Deohate & Palaspagar, 2020)[https://consensus.app/papers/synthesis-pyrimidine-linked-heterocyclics-microwave-deohate/f3e5392db82158288cb3496f2ddb1908/?utm_source=chatgpt]. Additionally, crystallographic analysis has been employed to understand the geometric and structural properties of these compounds, offering insights into their potential interactions and functions (Titi et al., 2020)[https://consensus.app/papers/synthesis-characterization-xray-crystal-study-titi/7b082d164d8455e099c257bf9d0053e5/?utm_source=chatgpt].

Biological Activities

The biological activities of pyrazole and pyrimidine derivatives have been extensively studied, revealing a range of potential scientific applications. These compounds have shown promising antitumor, antifungal, and antibacterial activities. For example, novel pyrazolopyrimidines derivatives were evaluated for their anticancer and anti-5-lipoxygenase agents, indicating their potential in cancer and inflammation research (Rahmouni et al., 2016)[https://consensus.app/papers/synthesis-evaluation-novel-pyrazolopyrimidines-rahmouni/32f31ad28de35e1d951c558680ed39b6/?utm_source=chatgpt]. Similarly, another study synthesized pyrimidine linked pyrazole heterocyclics, showcasing their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020)[https://consensus.app/papers/synthesis-pyrimidine-linked-heterocyclics-microwave-deohate/f3e5392db82158288cb3496f2ddb1908/?utm_source=chatgpt].

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O3/c1-3-14-9-16(27)24-19(22-14)26-15(8-11(2)25-26)23-18(29)17(28)21-10-12-4-6-13(20)7-5-12/h4-9H,3,10H2,1-2H3,(H,21,28)(H,23,29)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHPBNJINJWLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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